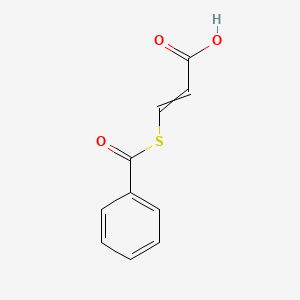
Bis(2,4,6-triisopropylphenyl)-lambda2-germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2,4,6-tri(propan-2-yl)phenyl]germane is a chemical compound characterized by the presence of germanium bonded to two 2,4,6-tri(propan-2-yl)phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,4,6-tri(propan-2-yl)phenyl]germane typically involves the reaction of germanium tetrachloride with 2,4,6-tri(propan-2-yl)phenyl lithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for Bis[2,4,6-tri(propan-2-yl)phenyl]germane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2,4,6-tri(propan-2-yl)phenyl]germane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Germanium hydrides.
Substitution: Various substituted phenyl germanes.
Applications De Recherche Scientifique
Bis[2,4,6-tri(propan-2-yl)phenyl]germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which Bis[2,4,6-tri(propan-2-yl)phenyl]germane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- 2,4,6-Triisopropylbenzoic acid
Uniqueness
Bis[2,4,6-tri(propan-2-yl)phenyl]germane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to similar compounds containing phosphorus or other elements. This uniqueness makes it valuable for specific applications where germanium’s properties are advantageous.
Propriétés
Formule moléculaire |
C30H46Ge |
|---|---|
Poids moléculaire |
479.3 g/mol |
InChI |
InChI=1S/C30H46Ge/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)31-30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3 |
Clé InChI |
XPUDRKGUEFQFRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Ge]C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


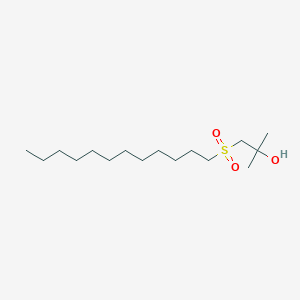
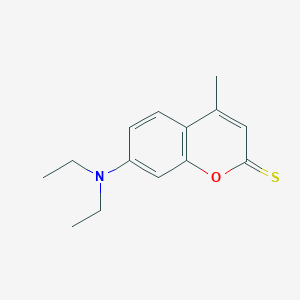



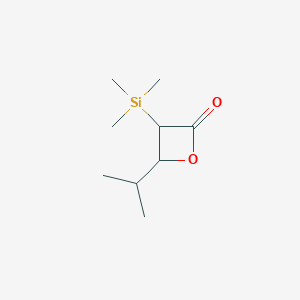
![2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B14276248.png)
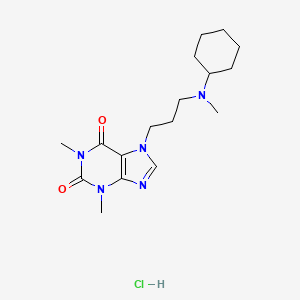
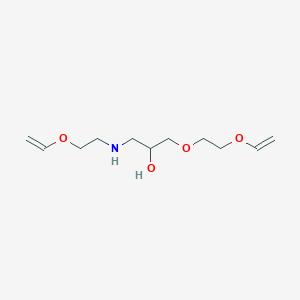
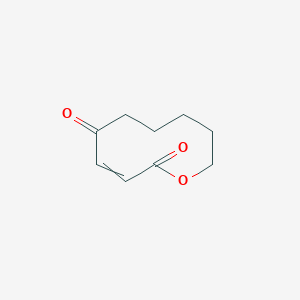
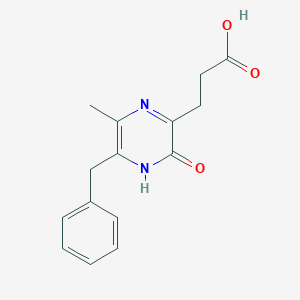
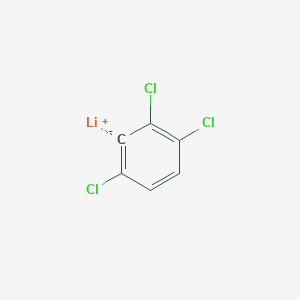
![2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester](/img/structure/B14276294.png)
